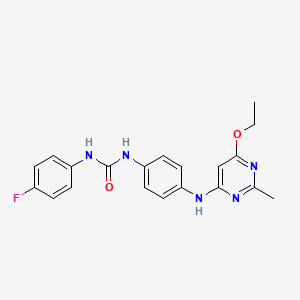
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Studies on pyrimidine derivatives have shown that compounds similar to "1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea" undergo various chemical reactions with phenyl isocyanate and phenyl isothiocyanate, producing a range of products. These reactions highlight the compound's reactivity and potential for creating novel chemical entities with specific properties (Yamanaka, Niitsuma, & Sakamoto, 1979).
Enzyme Inhibition and Biochemical Evaluation
Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, designed to test compounds with greater conformational flexibility, has shown that these compounds exhibit antiacetylcholinesterase activity. This indicates the potential of structurally similar compounds for therapeutic applications, particularly in enhancing cognitive functions by inhibiting acetylcholinesterase (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Antitumor Activity
Pyrimidine analogs bearing a urea moiety have been synthesized and evaluated for their antiproliferative activities against various human tumor cell lines. Some compounds demonstrated significant cytotoxicity, indicating the potential of urea-containing pyrimidine derivatives for cancer therapy (Shao, Zhang, Xiaosong, Xue, Ma, Zhang, & Liu, 2014).
Molecular Modeling and Drug Design
In the context of drug design, urea derivatives have been explored for their potential as gonadotropin-releasing hormone receptor antagonists, demonstrating potent inhibitory activities and good oral bioavailability. These findings support the role of urea derivatives in the development of new therapeutic agents (Tucci, Zhu, Struthers, Guo, Gross, Rowbottom, Acevedo, Gao, Saunders, Xie, Reinhart, Liu, Ling, Bonneville, Chen, Bozigian, & Chen, 2005).
Anion Recognition and Photophysical Studies
Research into substituted phenyl urea and thiourea silatranes has demonstrated their anion recognition properties, showing that the functional groups attached to these compounds significantly influence their electronic properties and interactions with anions. This area of study offers insights into the design of sensors and materials based on anion recognition capabilities (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-8-10-17(11-9-15)26-20(27)25-16-6-4-14(21)5-7-16/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLFAHXJQMMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699700.png)
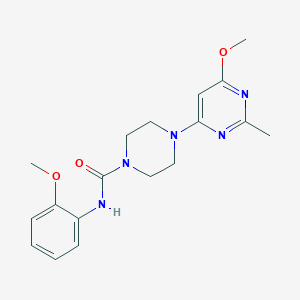
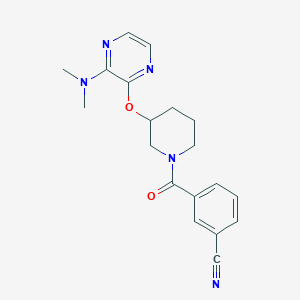

![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2699706.png)
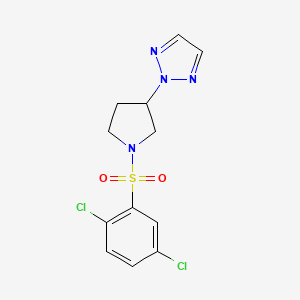
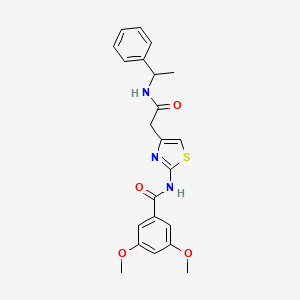
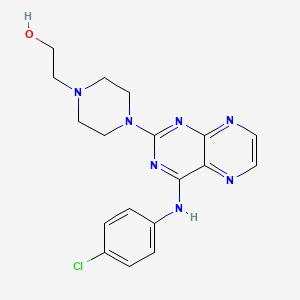
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2699715.png)
![N-(2-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699716.png)
![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)
![3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B2699718.png)
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)
